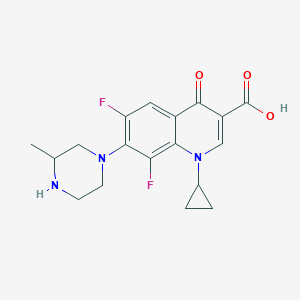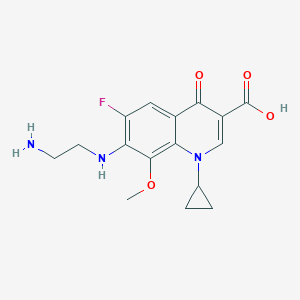
Decarboxy Ciprofloxacin
Vue d'ensemble
Description
Decarboxy Ciprofloxacin is a derivative of Ciprofloxacin, a second-generation fluoroquinolone antibiotic widely used to treat bacterial infections. Ciprofloxacin works by inhibiting bacterial deoxyribonucleic acid synthesis and replication through interaction with topoisomerases II (deoxyribonucleic acid gyrase) and IV . This compound, as the name suggests, is a decarboxylated form of Ciprofloxacin, meaning it lacks the carboxyl group present in the parent compound. This modification significantly alters its biological activity, rendering it inactive against bacteria .
Mécanisme D'action
Target of Action
Decarboxy Ciprofloxacin, an impurity of Ciprofloxacin , primarily targets bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound interacts with its targets by binding to the alpha subunits of DNA gyrase and topoisomerase IV . This binding prevents the supercoiling of the bacterial DNA, thereby inhibiting DNA replication . The inhibition of these key enzymes ultimately leads to the death of the bacterial cells .
Biochemical Pathways
It is known that the inhibition of dna gyrase and topoisomerase iv disrupts the bacterial dna replication process . This disruption can affect various downstream processes, including protein synthesis and cell division, leading to the death of the bacterial cells .
Pharmacokinetics
Studies on ciprofloxacin, the parent compound, suggest that it is best described by a two-compartment model with a first-order absorption . The apparent plasma clearances and volumes of distribution are dependent on patients’ fat-free mass according to the allometric rule . Elimination clearance is also positively related to renal function .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. By preventing DNA replication, it causes bacterial cell death, effectively treating the bacterial infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, studies on Ciprofloxacin have shown that temperature rise and the presence of carbon or nitrogen sources can favor its biodegradation . .
Analyse Biochimique
Biochemical Properties
Decarboxy Ciprofloxacin interacts with various biomolecules in biochemical reactions. Detailed information about these interactions is limited . As an impurity of Ciprofloxacin, it may share some biochemical properties with its parent compound. Ciprofloxacin is known to inhibit bacterial DNA gyrase and topoisomerase IV
Cellular Effects
Studies on Ciprofloxacin have shown that it can cause a significant decrease in cell densities and induce oxidative stress in certain strains
Molecular Mechanism
As an impurity of Ciprofloxacin, it may share some mechanisms of action with Ciprofloxacin, which inhibits bacterial DNA gyrase and topoisomerase IV
Temporal Effects in Laboratory Settings
A study on Ciprofloxacin showed that it could cause oxidative stress in certain strains after 96 hours of exposure
Metabolic Pathways
Studies on Ciprofloxacin have shown that it can be transformed and degraded by various microorganisms
Transport and Distribution
A study on Ciprofloxacin showed that the presence of multi-walled carbon nanotubes could significantly inhibit the transport of Ciprofloxacin in saturated porous media
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decarboxy Ciprofloxacin can be synthesized by reacting Ciprofloxacin hydrochloride with sodium cyanide in dimethyl sulfoxide at 100°C for 17 hours . This reaction leads to the removal of the carboxyl group from Ciprofloxacin, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process typically involves large-scale chemical reactions under controlled conditions to ensure the purity and yield of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient decarboxylation.
Analyse Des Réactions Chimiques
Types of Reactions: Decarboxy Ciprofloxacin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
Decarboxy Ciprofloxacin has several scientific research applications, including:
Comparaison Avec Des Composés Similaires
Ciprofloxacin: The parent compound, active against a broad spectrum of bacteria.
Enrofloxacin: Another fluoroquinolone antibiotic used in veterinary medicine.
Levofloxacin: A third-generation fluoroquinolone with a broader spectrum of activity.
Uniqueness: Decarboxy Ciprofloxacin is unique due to its lack of antibacterial activity, which makes it a valuable reference compound in studies investigating the degradation and transformation of fluoroquinolones . Its structural modification provides insights into the importance of the carboxyl group in the biological activity of fluoroquinolones .
Propriétés
IUPAC Name |
1-cyclopropyl-6-fluoro-7-piperazin-1-ylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c17-13-9-12-14(10-15(13)19-7-4-18-5-8-19)20(11-1-2-11)6-3-16(12)21/h3,6,9-11,18H,1-2,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYUSAJJDOBXBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC(=O)C3=CC(=C(C=C32)N4CCNCC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431655 | |
| Record name | Decarboxy Ciprofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105394-83-0 | |
| Record name | Decarboxyciprofloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105394830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decarboxy Ciprofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECARBOXYCIPROFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGL76AE74S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B193911.png)


![benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B193919.png)






